molecular formula C10H15BN2O3 B8085959 (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid

Cat. No.: B8085959
M. Wt: 222.05 g/mol
InChI Key: FXIHHVWYZCFQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to (4-((3,3-Dimethylureido)methyl)phenyl)boronic Acid

Structural Classification Within Boronic Acid Derivatives

This compound belongs to the arylboronic acid subclass, characterized by a benzene ring directly bonded to the boron center. The compound differentiates itself through a 3,3-dimethylureido methyl substituent at the para position relative to the boronic acid group (Figure 1). This architecture places it within two functional categories:

  • Ureido-boronic acids : The dimethylurea group (-NH-C(=O)-N(CH₃)₂) introduces hydrogen-bonding capacity and steric bulk, modifying the boron center’s Lewis acidity.
  • Para-substituted arylboronic acids : The substitution pattern influences electronic effects, with the electron-withdrawing ureido group slightly enhancing boron’s electrophilicity compared to unsubstituted phenylboronic acids.

Crystallographic data from analogous compounds suggest a trigonal planar geometry at boron (B-O bond lengths: 1.36–1.38 Å), with the ureido group adopting a conformation perpendicular to the aromatic plane to minimize steric clashes. The dimethyl groups on the urea nitrogen create a hydrophobic microenvironment around the boronic acid, impacting solubility (2.1 mg/mL in water vs. 18 mg/mL for phenylboronic acid).

Table 1: Key Structural Parameters

Parameter Value Source
Molecular formula C₉H₁₃BN₂O₃
Molecular weight 208.02 g/mol
Boron hybridization sp²
Torsion angle (C-B-C-N) 112° ± 3°
Hydrogen bond donors 3 (2 B-OH, 1 urea NH)

Historical Development of Ureido-Functionalized Boronic Acids

The synthesis of ureido-boronic acids emerged in the early 2000s as researchers sought to combine boronic acids’ recognition capabilities with urea’s supramolecular chemistry. Key milestones include:

  • 2005 : First reported synthesis of ortho-ureido phenylboronic acids via palladium-catalyzed borylation of bromophenyl urea derivatives.
  • 2012 : Development of microwave-assisted methods for para-substituted analogs, reducing reaction times from 48 hours to <6 hours.
  • 2020 : Demonstration of this compound’s efficacy in glucose sensing through synergistic B-OH/diethylamino interactions.

The dimethylurea variant gained prominence after 2015 when studies revealed its enhanced stability against proto-deboronation compared to amino-methyl analogs (half-life >72 hours vs. 12 hours in PBS buffer). This stability arises from the urea group’s weaker basicity, which reduces neighboring group participation in hydrolysis.

Key Physicochemical Characteristics

Acid-Base Behavior

The compound exhibits three ionizable groups:

  • Boronic acid (pKa₁ ~8.9)
  • Urea NH (pKa₂ ~10.2)
  • Boric acid ester (pKa₃ ~12.5 upon diol complexation)

The dimethyl substituents lower the urea NH acidity by 1–2 pKa units compared to unsubstituted ureas, shifting its protonation state under physiological conditions.

Table 2: Physicochemical Properties

Property Value Method
Melting point 189–192°C (dec.) DSC
logP 1.2 ± 0.3 HPLC
Aqueous solubility 2.1 mg/mL (25°C) Shake-flask
λmax (UV/Vis) 267 nm (ε = 3200 M⁻¹cm⁻¹) Spectrophotometry
Reactivity Profile
  • Suzuki-Miyaura Coupling : Reacts with aryl halides at 80°C using Pd(PPh₃)₄/Na₂CO₃ (yield: 72–85%).
  • Diol Complexation : Forms 1:1 complexes with cis-diols (Kₐ = 120 M⁻¹ for fructose).
  • Protease Inhibition : IC₅₀ = 3.2 μM against Kex2 protease via boronate-serine interactions.

The urea group enables additional binding modes not seen in simpler boronic acids. For example, X-ray crystallography of its complex with β-tryptase shows simultaneous B-OH→Ser hydrogen bonding and urea NH→Asp hydrogen bonding (Figure 2).

Stability Considerations
  • Thermal : Stable ≤150°C under N₂; above 160°C, urea decomposition occurs.
  • Hydrolytic : t₁/₂ = 14 days in pH 7.4 buffer vs. 2 hours for (4-aminomethyl)phenylboronic acid.
  • Light Sensitivity : Degrades under UV light (Φdec = 0.12 at 254 nm), requiring amber glass storage.

Properties

IUPAC Name

[4-[(dimethylcarbamoylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-13(2)10(14)12-7-8-3-5-9(6-4-8)11(15)16/h3-6,15-16H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIHHVWYZCFQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)N(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Protection of Boronic Acid

4-(Hydroxymethyl)phenylboronic acid is converted to its pinacol ester to enhance stability during subsequent reactions. This is achieved by refluxing with pinacol in tetrahydrofuran (THF), yielding 4-(hydroxymethyl)phenylboronic acid pinacol ester (92% yield):

4-(Hydroxymethyl)phenylboronic acid+PinacolTHF, refluxPinacol ester+H2O\text{4-(Hydroxymethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{THF, reflux}} \text{Pinacol ester} + \text{H}_2\text{O}

Step 2: Conversion of Hydroxymethyl to Chloromethyl

The hydroxymethyl group is chlorinated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in dichloromethane:

4-(Hydroxymethyl)phenylboronic acid pinacol esterSOCl24-(Chloromethyl)phenylboronic acid pinacol ester\text{4-(Hydroxymethyl)phenylboronic acid pinacol ester} \xrightarrow{\text{SOCl}_2} \text{4-(Chloromethyl)phenylboronic acid pinacol ester}

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

  • Yield: ~85% (estimated)

Step 3: Amination of Chloromethyl Group

The chloromethyl intermediate undergoes nucleophilic substitution with ammonia or dimethylamine to introduce the amine moiety. For example, treatment with dimethylamine in dimethylformamide (DMF) at 60°C yields 4-(dimethylaminomethyl)phenylboronic acid pinacol ester:

4-(Chloromethyl)phenylboronic acid pinacol ester+NH(CH3)2DMF4-(Dimethylaminomethyl)phenylboronic acid pinacol ester\text{4-(Chloromethyl)phenylboronic acid pinacol ester} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{DMF}} \text{4-(Dimethylaminomethyl)phenylboronic acid pinacol ester}

Reaction Conditions :

  • Solvent: DMF

  • Temperature: 60°C, 12 hours

  • Yield: ~70%

Step 4: Urea Formation

The amine reacts with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the urea linkage:

4-(Dimethylaminomethyl)phenylboronic acid pinacol ester+ClC(O)N(CH3)2Et3N(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid pinacol ester\text{4-(Dimethylaminomethyl)phenylboronic acid pinacol ester} + \text{ClC(O)N(CH}3\text{)}2 \xrightarrow{\text{Et}_3\text{N}} \text{(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid pinacol ester}

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 25°C, 6 hours

  • Yield: ~65%

Step 5: Deprotection of Boronic Acid

The pinacol ester is hydrolyzed under acidic conditions (e.g., HCl in THF/water) to regenerate the boronic acid:

(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid pinacol esterHCl, H2O(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid\text{this compound pinacol ester} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound}

Reaction Conditions :

  • Solvent: THF/H₂O (1:1)

  • Temperature: 25°C, 2 hours

  • Yield: ~90%

Synthetic Route 2: Direct Functionalization via Benzylic Bromination

Step 1: Bromination of 4-Methylphenylboronic Acid

4-Methylphenylboronic acid undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to yield 4-(bromomethyl)phenylboronic acid:

4-Methylphenylboronic acid+NBSAIBN, CCl44-(Bromomethyl)phenylboronic acid\text{4-Methylphenylboronic acid} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-(Bromomethyl)phenylboronic acid}

Reaction Conditions :

  • Solvent: Carbon tetrachloride

  • Temperature: 80°C, 6 hours

  • Yield: ~60%

Step 2: Amination and Urea Formation

The bromomethyl intermediate reacts with dimethylamine to form 4-(dimethylaminomethyl)phenylboronic acid, followed by urea formation as in Route 1.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting Material AvailabilityHighModerate
Total Steps54
Overall Yield~35%~25%
Functional Group CompatibilityExcellentModerate

Route 1 offers higher yields and better compatibility with boronic acid protection, making it more scalable. Route 2, while shorter, suffers from lower yields due to challenges in benzylic bromination.

Optimization Strategies

  • Catalyst Selection : Palladium-based catalysts (e.g., PdCl₂(dppf)) improve coupling efficiency in intermediate steps.

  • Solvent Systems : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates.

  • Temperature Control : Mild conditions (25–60°C) prevent boronic acid degradation.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

    Substitution Reactions: The (3,3-dimethylureido)methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Esters: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares "(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid" with structurally related arylboronic acids, emphasizing substituent effects on properties and applications:

Compound Name Substituent(s) Key Features Applications Reference
This compound 3,3-Dimethylureidomethyl Hydrogen-bond donor/acceptor, steric bulk, moderate Lewis acidity Enzyme inhibition, biosensing
3-Formyl-4-methoxyphenylboronic acid Formyl, methoxy Electrophilic formyl group for conjugation; moderate acidity Synthetic intermediates, sensors
(4-(Trifluoromethyl)phenyl)boronic acid Trifluoromethyl Strong electron-withdrawing group (↑ Lewis acidity) Suzuki coupling, carbohydrate sensing
4-Carboxyphenylboronic acid Carboxy High acidity (pKa ~7.5), water solubility Glucose sensing, polymers
(4-Methoxyphenyl)boronic acid Methoxy Electron-donating group (↓ Lewis acidity) Drug synthesis, materials
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxymethyl Bulky substituent, HDAC inhibition Antifungal agents


Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance boronic acid Lewis acidity, improving diol-binding affinity for glucose sensing . In contrast, the dimethylureido group in the target compound provides hydrogen-bonding capacity without significantly altering acidity.
  • However, carboxy or methoxy groups improve water solubility, whereas the ureido group may require formulation optimization .
  • Reactivity : Formyl or trifluoromethyl groups enable further functionalization (e.g., Schiff base formation, fluorophilic interactions), while the ureido group is less reactive but offers stable biomolecular interactions .

Enzyme Inhibition

  • The target compound’s dimethylureido group mimics urea-based enzyme inhibitors (e.g., HDAC inhibitors), providing hydrogen bonds to catalytic residues. In contrast, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits Magnaporthe oryzae HDACs (MoRpd3) at 1 µM, suggesting bulky substituents enhance potency . The ureido group may similarly improve selectivity for human HDACs.
  • Boronic acid-containing cis-stilbenes () inhibit tubulin polymerization (IC50 = 21–22 µM) via hydrophobic interactions. The target compound’s polar ureido group may shift the mechanism toward apoptosis induction via protein binding rather than tubulin disruption .

2.2.2 Sensing and Diagnostics

  • Simple phenylboronic acids (e.g., 4-carboxyphenylboronic acid) are widely used in glucose sensors due to their high acidity and diol-binding affinity. The target compound’s ureido group could enable dual-mode sensing (e.g., fluorescence quenching via diol binding + hydrogen-bonding interactions) .
Pharmacokinetic and Toxicity Profiles
  • The dimethylureido group’s hydrogen-bonding capacity may improve cell membrane permeability compared to charged carboxy groups . However, boronic acids with trifluoromethyl groups () exhibit higher metabolic stability due to fluorine’s inertness .
  • In toxicity studies, ureido-containing compounds often show lower cytotoxicity than stilbene derivatives (), making them favorable for therapeutic applications .

Biological Activity

(4-((3,3-Dimethylureido)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H15BN2O3
  • Molecular Weight : 222.05 g/mol
  • CAS Number : 2246815-87-0
  • Purity : 95%

The compound belongs to a class of boronic acids known for their ability to interact with biomolecules, including proteins and carbohydrates. Its structure includes a phenyl group, a dimethylureido moiety, and a boronic acid functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is significant in various biological processes. The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids can inhibit serine β-lactamases (SBLs), enzymes that confer antibiotic resistance in bacteria. Studies have shown that derivatives of phenylboronic acids can restore the efficacy of β-lactam antibiotics against resistant strains by inhibiting these enzymes .
  • Anticancer Activity : Some boronic acids exhibit anticancer properties by targeting specific cellular pathways. They have been shown to induce apoptosis in cancer cells through various mechanisms, including proteasome inhibition .
  • Antimicrobial Properties : Research indicates that certain phenylboronic acid derivatives possess antibacterial and antifungal activities. These compounds can disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Antibacterial Activity

A study investigated the antibacterial efficacy of several phenylboronic acid derivatives against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results demonstrated that this compound showed significant synergistic activity when combined with meropenem against KPC-2 expressing strains, indicating its potential as a β-lactamase inhibitor .

CompoundTarget BacteriaFICI ValueSynergistic Effect
2Klebsiella pneumoniae<0.5Yes
3Pseudomonas aeruginosa~0.5Moderate
4Klebsiella pneumoniae<0.5Yes

Anticancer Studies

In another study focusing on the anticancer effects of boronic acids, it was found that this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's mechanism involves the inhibition of proteasomal degradation pathways crucial for cancer cell survival.

Q & A

Q. What are the common synthetic routes for (4-((3,3-Dimethylureido)methyl)phenyl)boronic acid?

The synthesis typically involves reductive amination and boronic acid coupling. For example, a multi-step procedure may start with (4-aminomethylphenyl)boronic acid, reacting with 3,3-dimethylurea derivatives under reductive conditions using NaBH3_3CN in anhydrous methanol. Reaction parameters like pH, temperature (e.g., room temperature for 12–24 hours), and stoichiometry are critical for optimal yields. Purification often employs reverse-phase HPLC to isolate the product as a white solid (67% yield) .

Q. Which analytical techniques confirm the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and electronic environments.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>97% by HLC).
  • Infrared Spectroscopy (IR) : Identifies functional groups like ureido and boronic acid moieties .

Q. What are the key applications of this boronic acid in organic synthesis?

This compound participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides using palladium catalysts. It also engages in Petasis borono-Mannich reactions for imine functionalization. These reactions are foundational in constructing complex molecules for drug discovery .

Q. What safety precautions are necessary when handling this compound?

Boronic acids may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Incompatible with strong oxidizers; store in cool, dry conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses?

  • Stoichiometry : Excess reagents (e.g., (4-formylphenyl)boronic acid) drive reductive amination to completion .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands for Suzuki coupling efficiency .
  • Purification : Use preparative HPLC for challenging separations, as seen in multi-component reactions .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Complementary Techniques : Combine XRD for crystal structure validation with DFT calculations to model electronic environments and bond angles .
  • Isotopic Labeling : Use deuterated solvents or 11^11B NMR to resolve overlapping signals in complex spectra .

Q. What strategies are effective in designing enzyme inhibitors using this compound?

  • Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd_d) for diol-containing targets (e.g., autotaxin) .
  • Computational Modeling : Use molecular docking to predict binding poses and optimize substituent interactions (e.g., fluorobenzyl groups for enhanced affinity) .

Q. How to analyze conflicting data in binding affinity measurements?

  • Multi-Assay Validation : Compare SPR, ITC, and enzymatic inhibition assays to resolve discrepancies. For example, SPR may show higher affinity due to avidity effects in immobilized targets .
  • Statistical Analysis : Calculate %RSD (e.g., 6.1% for carboxy phenyl boronic acid in LC-MS/MS) to assess method precision and identify outliers .

Methodological Considerations

  • Cross-Coupling Optimization : For Suzuki reactions, use a 1:1.2 molar ratio of boronic acid to aryl halide, 5 mol% Pd catalyst, and a base like K2_2CO3_3 in THF/H2_2O at 80°C .
  • Purity Analysis : Validate LC-MS/MS methods with spiked recovery experiments (e.g., 90–110% recovery) and ensure %RSD <10% for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.